Pro-Tyr-Tyr
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Overview
Description
Pro-Tyr-Tyr, also known as Prolyl-Tyrosyl-Tyrosine, is a tripeptide composed of the amino acids proline, tyrosine, and tyrosine. This compound is of significant interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Tyr-Tyr can be achieved through solid-phase peptide synthesis (SPPS) using fluoren-9-ylmethoxycarbonyl (Fmoc) chemistry. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The Fmoc group is used to protect the amino group of the amino acids, and it is removed using a base such as piperidine. The carboxyl group of the amino acids is activated using reagents like carbodiimides (e.g., DIC) to form peptide bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS. The process is automated and optimized for high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions
Pro-Tyr-Tyr undergoes various chemical reactions, including:
Oxidation: The tyrosine residues in this compound can be oxidized to form dityrosine crosslinks.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peroxidase enzymes.
Reducing Agents: Dithiothreitol (DTT).
Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Dityrosine: Formed through the oxidation of tyrosine residues.
Nitrotyrosine: Formed through the nitration of tyrosine residues.
Scientific Research Applications
Pro-Tyr-Tyr has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pro-Tyr-Tyr involves its interaction with specific molecular targets and pathways. For example, this compound can modulate enzyme activity by binding to the active site or allosteric sites of enzymes. It can also influence signal transduction pathways by interacting with receptors or other signaling molecules . The exact molecular targets and pathways depend on the specific biological context in which this compound is studied.
Comparison with Similar Compounds
Similar Compounds
Tyr-Pro: A dipeptide composed of tyrosine and proline, known for its memory-enhancing effects.
Val-Tyr: A dipeptide composed of valine and tyrosine, studied for its antihypertensive properties.
Trp-His: A dipeptide composed of tryptophan and histidine, known for its glucose uptake-promoting effects.
Uniqueness of Pro-Tyr-Tyr
This compound is unique due to its tripeptide structure, which allows for more complex interactions and functions compared to dipeptides. The presence of two tyrosine residues provides additional sites for chemical modifications and interactions, enhancing its versatility in research and potential therapeutic applications.
Properties
CAS No. |
179119-65-4 |
---|---|
Molecular Formula |
C23H27N3O6 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H27N3O6/c27-16-7-3-14(4-8-16)12-19(25-21(29)18-2-1-11-24-18)22(30)26-20(23(31)32)13-15-5-9-17(28)10-6-15/h3-10,18-20,24,27-28H,1-2,11-13H2,(H,25,29)(H,26,30)(H,31,32)/t18-,19-,20-/m0/s1 |
InChI Key |
QDDJNKWPTJHROJ-UFYCRDLUSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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